molecular formula C8H9N3 B12972380 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12972380
M. Wt: 147.18 g/mol
InChI Key: PAQGZRVKMKQVDY-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing fused heterocycles known for its close structural similitude to purine bases adenine and guanine, which allows it to interact with a variety of biological targets . Researchers utilize this core structure as a key building block in the development of novel therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in biomedical research, with demonstrated potential across a wide spectrum of biological activities. Derivatives of this ring system have been investigated as tyrosine kinase inhibitors , and have shown notable antimicrobial and antiproliferative efficacy in scientific studies . The broader structural class has also been associated with anticancer, anti-inflammatory, antiviral, and antidepressant activities, making it a highly versatile template for exploring new pharmacologically active compounds . The specific methylation pattern at the 1- and 6- positions of the this compound structure offers a defined regiochemistry that is valuable for structure-activity relationship (SAR) studies and for the rational design of targeted molecules. For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H9N3/c1-6-3-4-7-5-9-11(2)8(7)10-6/h3-5H,1-2H3

InChI Key

PAQGZRVKMKQVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=NN2C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,6 Dimethyl 1h Pyrazolo 3,4 B Pyridine and Its Derivatives

General Synthetic Strategies for Pyrazolo[3,4-b]pyridine Scaffolds

The construction of the pyrazolo[3,4-b]pyridine core can be achieved through several strategic approaches, primarily involving the sequential or concerted formation of one of the heterocyclic rings onto the other.

Pyridine (B92270) Ring Annulation onto Pre-existing Pyrazole (B372694) Nuclei

The most prevalent method for synthesizing the pyrazolo[3,4-b]pyridine scaffold involves the annulation of a pyridine ring onto a pre-existing pyrazole core. nih.gov This strategy typically employs a 5-aminopyrazole derivative, which acts as a dinucleophile, reacting with a biselectrophilic three-carbon component to form the six-membered pyridine ring. nih.govresearchgate.net

Common biselectrophiles used in this approach include:

1,3-Dicarbonyl Compounds: The reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is a widely used strategy. If the dicarbonyl compound is unsymmetrical, a mixture of two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com

α,β-Unsaturated Ketones: Condensation of 5-aminopyrazoles with α,β-unsaturated ketones, such as chalcones, provides another route to the pyrazolo[3,4-b]pyridine core. nih.govmdpi.com The reaction is believed to proceed via a Michael addition, followed by intramolecular cyclization and subsequent oxidation. nih.gov

Diethyl 2-(ethoxymethylene)malonate (Gould-Jacobs Reaction): The Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted by using a 3-aminopyrazole (B16455) instead of aniline. nih.gov This reaction typically yields 4-chloro-1H-pyrazolo[3,4-b]pyridines after treatment with reagents like phosphorus oxychloride (POCl₃). nih.govmdpi.com

Alkynyl Aldehydes: A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes has been developed as a method to construct the pyrazolo[3,4-b]pyridine framework. This approach allows for the synthesis of halogenated and non-halogenated derivatives by activating the carbon-carbon triple bond with agents like silver, iodine, or N-Bromosuccinimide (NBS). nih.gov

This general strategy is summarized in the table below.

Starting PyrazoleReagent (1,3-Biselectrophile)Key Reaction TypeResulting Scaffold
5-Aminopyrazole1,3-DiketoneCondensation/Cyclization4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine
5-Aminopyrazoleα,β-Unsaturated KetoneMichael Addition/CyclizationSubstituted-1H-pyrazolo[3,4-b]pyridine
3-AminopyrazoleDiethyl 2-(ethoxymethylene)malonateGould-Jacobs Reaction4-Hydroxy/Chloro-1H-pyrazolo[3,4-b]pyridine
5-AminopyrazoleAlkynyl Aldehyde6-endo-dig CyclizationFunctionalized-1H-pyrazolo[3,4-b]pyridine

Pyrazole Ring Formation via Cyclization on Pyridine Precursors

An alternative major strategy involves the formation of the pyrazole ring onto a pre-existing, suitably functionalized pyridine molecule. nih.govcdnsciencepub.com This approach typically utilizes hydrazine (B178648) or its derivatives, which react with a pyridine precursor containing ortho-positioned functional groups that can undergo cyclization. researchgate.net

A common precursor for this method is a 2-chloropyridine substituted at the C3 position with an electrophilic group such as a cyano, aldehyde, ketone, or ester group. nih.gov The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the adjacent electrophilic group. cdnsciencepub.com For instance, the reaction of 2-chloro-3-cyanopyridines with hydrazine hydrate is a known method to produce 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.netcdnsciencepub.com

Specific Synthetic Routes to 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

While general strategies provide access to the broader class of pyrazolo[3,4-b]pyridines, specific methodologies have been developed for the synthesis of the 1,6-dimethyl substituted derivative.

Cyclization Reactions Utilizing Methylated Precursors

The synthesis of this compound can be achieved by applying the general strategy of pyridine ring annulation, using appropriately methylated precursors. For example, the reaction of a 1-methyl-5-aminopyrazole with a methylated 1,3-biselectrophile like acetylacetone (pentane-2,4-dione) would lead to the formation of a dimethyl-substituted pyrazolo[3,4-b]pyridine. nih.gov The use of 1-phenyl-3-methyl-5-amino-pyrazole treated with 1,3-diketones is a foundational strategy for this class of compounds. nih.govresearchgate.net By selecting a 1-methylated aminopyrazole and a monomethylated 1,3-dicarbonyl or its equivalent, the 1,6-dimethyl substitution pattern can be achieved.

Transformations from Pyrazolo[3,4-d]pyrimidine Systems

A noteworthy and specific route involves the chemical transformation of a related heterocyclic system, pyrazolo[3,4-d]pyrimidine, into the pyrazolo[3,4-b]pyridine core. jst.go.jp This ring transformation has been demonstrated by reacting 1,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidinium iodide with active methylene compounds such as malononitrile, ethyl cyanoacetate, and acetylacetone. jst.go.jp This reaction, when carried out in butanol, directly yields 5,6-disubstituted 1-methyl-1H-pyrazolo[3,4-b]pyridines. jst.go.jp This method offers a unique pathway to the target scaffold from a different, pre-formed heterocyclic system. jst.go.jp

Catalytic Approaches in Pyrazolo[3,4-b]pyridine Synthesis

Modern synthetic chemistry often employs catalysts to improve reaction efficiency, yield, and selectivity. Several catalytic systems have been successfully applied to the synthesis of the pyrazolo[3,4-b]pyridine scaffold.

Lewis Acid Catalysis: Zirconium(IV) chloride (ZrCl₄) has been used as a green, low-toxicity, and efficient Lewis acid catalyst for the condensation reaction between 5-amino-1-phenyl-pyrazole and α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core. mdpi.com

Copper Catalysis: Copper(II) acetylacetonate has been utilized to catalyze a formal [3+3] cycloaddition for the synthesis of pyrazolo[3,4-b]pyridine derivatives, achieving high yields under mild reaction conditions. acs.org

Palladium Catalysis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki reactions, are employed in multi-step syntheses to build complex pyrazolo[3,4-b]pyridine derivatives, allowing for the coupling of various substituents to the core structure. rsc.org

Nanocatalysis: A novel nano-magnetic metal-organic framework based on Fe₃O₄ has been developed and used as a heterogeneous catalyst for the condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole to produce pyrazolo[3,4-b]pyridines in high yields under solvent-free conditions. researchgate.net

Photocatalysis: Arene C–H amination has been achieved using photocatalytically generated aromatic N-heterocyclic radicals. This method allows for the synthesis of N-arylated heterocycles, including derivatives of 4-chloro-1H-pyrazolo[3,4-b]pyridine, under redox-neutral conditions. acs.org

The following table summarizes various catalytic approaches.

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey Advantage
Lewis AcidZirconium(IV) chloride (ZrCl₄)CondensationGreen, low toxicity, efficient
Transition MetalCopper(II) acetylacetonate[3+3] CycloadditionHigh yields, mild conditions
Transition MetalPalladium ComplexesCross-Coupling (Suzuki, Buchwald-Hartwig)Versatility in derivatization
NanocatalystFe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Multi-component CondensationHigh yields, solvent-free, reusable
Photocatalyst[Ir(ppy)₂(dtbbpy)]PF₆C-H AminationRedox-neutral, late-stage functionalization

Lewis Acid Catalysis (e.g., ZrCl4, InCl3, FeCl3)

Lewis acid catalysis offers a mild and effective approach for the synthesis of pyrazolo[3,4-b]pyridines, promoting key bond-forming steps and often enhancing reaction rates and yields.

Zirconium(IV) Chloride (ZrCl4)

Zirconium(IV) chloride (ZrCl4) has been demonstrated as an efficient and environmentally benign Lewis acid for synthesizing pyrazolo[3,4-b]pyridine derivatives. mdpi.com It is valued for its low toxicity, low cost, stability in air and water, and ease of handling. mdpi.com One notable application involves the condensation of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones. mdpi.com The reaction, stirred at 95 °C for 16 hours in a solvent mixture of EtOH/DMF, successfully yields the corresponding 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com The catalyst facilitates the cyclization process, leading to the formation of the pyridine ring fused to the pyrazole core. mdpi.com

A general procedure involves dissolving the α,β-unsaturated ketone in DMF and adding a solution of the aminopyrazole in EtOH. After degassing the mixture, ZrCl4 is added, and the reaction is heated. mdpi.com Yields for this method can vary, with reported examples showing moderate success (e.g., 13-28%). mdpi.com A related method utilizing a Zr-based metal-organic framework (Zr-DMOF-N/Py@Cu(OAc)2) has also been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions at 110 °C. nih.gov

Indium(III) Chloride (InCl3)

Indium(III) chloride (InCl3) is another effective Lewis acid catalyst, particularly in combination with microwave irradiation for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives in aqueous media. rsc.org This methodology involves the condensation of a 5-aminopyrazole (such as 3-methyl-1-phenyl-1H-pyrazol-5-amine), an aldehyde (like formaldehyde), and a β-diketone. rsc.org The use of InCl3 under microwave conditions provides a rapid and efficient route to new N-fused heterocycles in good to excellent yields. rsc.org

Iron(III) Chloride (FeCl3)

While specific examples detailing the use of FeCl3 for the synthesis of the this compound core are less common in the reviewed literature, its role as a Lewis acid catalyst is well-established in heterocyclic synthesis. In a related multi-component synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, various catalysts were screened, including FeCl3·6H2O. alliedacademies.org Although a magnetic LDH nanocatalyst ultimately gave the best results, the study highlights the exploration of common Lewis acids like FeCl3 in optimizing these transformations. alliedacademies.org

CatalystReactantsConditionsProductYield (%)
ZrCl4 5-Amino-1-phenylpyrazole, α,β-Unsaturated KetonesEtOH/DMF (1:1), 95 °C, 16 h4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines13-28
InCl3 3-Methyl-1-phenyl-1H-pyrazol-5-amine, Formaldehyde, β-DiketonesWater, Microwave IrradiationCarbonyl-pyrazolo[3,4-b]pyridine derivativesGood to Excellent
FeCl3·6H2O 1-Aryl-3-methyl-1H-pyrazol-5(4H)-one, 3-Aryl-3-oxopropanenitrile, Phenylglyoxal, Ammonium AcetateEtOH/H2O (1:1), Reflux4-Aroyl-3-methyl-1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrilesModerate

Transition Metal Catalysis (e.g., Cu(II), Pd-catalyzed reactions)

Transition metals, particularly copper and palladium, play a crucial role in both the synthesis of the pyrazolo[3,4-b]pyridine scaffold and its subsequent functionalization.

Copper(II) Catalysis

Copper(II) acetylacetonate has been effectively used as a catalyst in a formal [3+3] cycloaddition reaction to prepare pyrazolo[3,4-b]pyridine derivatives. acs.orgnih.gov This method involves the reaction of an aminopyrazole with an α,β-unsaturated aldehyde, such as cinnamaldehyde. acs.org The choice of solvent significantly impacts the reaction yield, with chloroform at room temperature providing a 94% yield, which is substantially higher than solvents like acetonitrile (B52724), methanol, or benzene. acs.org This mild and efficient reaction demonstrates the utility of Cu(II) catalysis in constructing the core heterocyclic system. acs.org

Palladium-Catalyzed Reactions

Palladium catalysis is predominantly employed in the post-synthetic functionalization and derivatization of the pyrazolo[3,4-b]pyridine core, rather than its initial construction. Key palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are instrumental for introducing molecular diversity. nih.govrsc.org For instance, a pre-functionalized pyrazolo[3,4-b]pyridine, such as one bearing a halogen atom, can be coupled with various partners. The Buchwald-Hartwig C-N coupling reaction is used to connect amines to the heterocyclic core, while the Suzuki reaction facilitates the formation of carbon-carbon bonds by coupling with boronic acids or esters. nih.govrsc.org These strategies are vital for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Catalyst / ReagentReaction TypeSubstratesConditionsSignificance
Cu(II) acetylacetonate [3+3] CycloadditionAminopyrazole, CinnamaldehydeCHCl3, Room Temperature, 10 hHigh yield (94%) synthesis of the core scaffold under mild conditions. acs.org
Palladium Catalyst Buchwald-Hartwig C-N CouplingHalogenated pyrazolo[3,4-b]pyridine, AmineVariesPost-synthetic functionalization to introduce amino groups. nih.govrsc.org
Palladium Catalyst Suzuki CouplingHalogenated/Borylated pyrazolo[3,4-b]pyridine, Boronic Acid/EsterVariesPost-synthetic C-C bond formation to add aryl or other organic groups. rsc.org

Brønsted Acid Catalysis (e.g., Acetic Acid, Sulfuric Acid)

Brønsted acids are frequently used as catalysts in the synthesis of pyrazolo[3,4-b]pyridines, often in condensation reactions that form the pyridine ring.

Acetic Acid

Glacial acetic acid is a classic and widely used solvent and catalyst for the synthesis of pyrazolo[3,4-b]pyridines, dating back to early syntheses. nih.govresearchgate.net It is commonly used in reactions where a 5-aminopyrazole is treated with a 1,3-diketone. researchgate.net The acidic medium facilitates the condensation and subsequent cyclization/dehydration steps to form the pyridine ring. While effective, these reactions can sometimes require prolonged heating at reflux. nih.gov

Sulfuric Acid

More potent Brønsted acids, such as sulfuric acid, often in a supported form, can also be employed. For example, silica sulfuric acid (SSA) has been used to catalyze the reaction between 3-acylcoumarin and 5-aminopyrazole under microwave irradiation. researchgate.net This method provides the corresponding coumarin-fused pyrazolo[3,4-b]pyridine derivative in just 20 minutes at 90 °C in ethanol (B145695), showcasing a significant rate enhancement compared to traditional heating in acetic acid. researchgate.net Similarly, p-toluenesulfonic acid (p-TSA) has been used as a catalyst for the reaction of aminomethylene malondialdehydes with 5-aminopyrazoles in water at reflux, yielding novel pyrazolo[3,4-b]pyridines. researchgate.net

Multi-component Reaction (MCR) Strategies for Pyrazolo[3,4-b]pyridine Frameworks

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all starting materials, are a highly efficient strategy for constructing complex heterocyclic frameworks like pyrazolo[3,4-b]pyridines. alliedacademies.orgresearchgate.netacsgcipr.org This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and improving atom economy. researchgate.net

A common MCR strategy for this scaffold involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound, often in the presence of a catalyst and a nitrogen source like ammonium acetate. researchgate.net For example, a four-component reaction of a 1-aryl-3-methyl-1H-pyrazol-5(4H)-one, a 3-aryl-3-oxopropanenitrile, an arylglyoxal, and ammonium acetate has been used to synthesize 4-aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. alliedacademies.org This reaction proceeds under reflux in an ethanol/water mixture, catalyzed by a magnetic layered double hydroxide (LDH) nanocatalyst. alliedacademies.org

The mechanism typically involves an initial Knoevenagel or aldol-type condensation to form an electrophilic intermediate, followed by a Michael addition of another component, and finally intramolecular cyclization and dehydration/oxidation to furnish the aromatic pyrazolo[3,4-b]pyridine ring. alliedacademies.orgresearchgate.net The use of microwave irradiation can significantly accelerate these MCRs, often allowing for solvent-free or aqueous reaction conditions and providing high yields in a short timeframe. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in Pyrazolo[3,4-b]pyridine Synthesis

Regioselectivity

Regioselectivity is a critical consideration in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials. The annulation of the pyridine ring onto the pyrazole core can potentially lead to the formation of different regioisomers.

A classic example arises from the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. nih.govmdpi.com The reaction can proceed via two different pathways depending on which carbonyl group is attacked first by the pyrazole's exocyclic amino group versus the ring nitrogen. The relative electrophilicity of the two carbonyl groups dictates the outcome. nih.govmdpi.com For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl (CF3) group reacts first, leading to a specific regioisomer where the CF3 group is ultimately positioned at C4 of the pyrazolo[3,4-b]pyridine ring. nih.govmdpi.com When the electrophilicity of the carbonyls is similar, a mixture of products is often obtained. nih.govmdpi.com

Another strategy to control regioselectivity is through cascade reactions. A 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been shown to afford C6-substituted pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov When a comparative reaction was run with cinnamaldehyde (an α,β-unsaturated aldehyde), a different product, 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine, was formed, confirming that the reaction pathway with alkynyl aldehydes is highly regioselective for the C6 position. nih.gov

Stereoselectivity

While the synthesis of the aromatic pyrazolo[3,4-b]pyridine core does not typically involve the creation of stereocenters, the synthesis of its partially saturated analogues, such as dihydropyrazolo[3,4-b]pyridines, can introduce chirality. However, the reviewed literature primarily focuses on the synthesis of the aromatic scaffold, and detailed studies on stereoselective syntheses are less common for this specific nucleus. The primary focus remains on controlling regiochemistry and achieving efficient construction of the flat, aromatic ring system.

Post-Synthetic Functionalization and Derivatization of this compound Systems

Once the core this compound scaffold is synthesized, its further functionalization is crucial for developing derivatives with tailored properties, particularly for applications in medicinal chemistry. Post-synthetic modification allows for the systematic exploration of structure-activity relationships (SAR). nih.gov

Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose. nih.govrsc.org Key strategies include:

Halogenation followed by Cross-Coupling: The pyrazolo[3,4-b]pyridine ring can be halogenated (e.g., iodinated or brominated) at specific positions. These halogenated intermediates are versatile handles for a variety of palladium-catalyzed reactions. rsc.org

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents. nih.govrsc.org

Miyaura Borylation: Conversion of a halide to a boronic ester, which can then be used in subsequent Suzuki couplings. rsc.org

Vilsmeier-Haack Reaction: This reaction can be used to introduce formyl groups onto the pyrazolo[3,4-b]pyridine ring, which can then be further transformed. An unexpected outcome of the Vilsmeier-Haack reaction on 5-acetylamino-3-methyl-1-phenylpyrazole led to the synthesis of a novel 3,3'-bipyrazolo[3,4-b]pyridine scaffold, demonstrating how functionalization reactions can also lead to new core structures. nih.gov

Derivatization of Existing Functional Groups: Substituents introduced during the initial synthesis can be modified. For example, a 4-hydroxy group, obtained through a Gould-Jacobs type reaction, can be converted to a 4-chloro group using reagents like POCl3. nih.gov This chloride is an excellent leaving group for nucleophilic substitution reactions, allowing the introduction of amines, ethers, and other functionalities at the C4 position. mdpi.com

These derivatization strategies enable the creation of large libraries of compounds from a common intermediate, which is a cornerstone of modern drug discovery. nih.govmdpi.com

Nucleophilic Aromatic Substitution Reactions at C4-Position

The C4-position of the pyrazolo[3,4-b]pyridine ring system is susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present. This reactivity is attributed to the electron-withdrawing nature of the fused pyridine and pyrazole rings, which stabilizes the intermediate Meisenheimer complex formed during the reaction. stackexchange.comstudy.comechemi.comyoutube.com

A common strategy involves the synthesis of a 4-chloro-1H-pyrazolo[3,4-b]pyridine precursor. This chloro-derivative serves as a versatile intermediate for the introduction of various nucleophiles. For instance, the displacement of the C4-chloro group can be readily accomplished with a range of nucleophiles, including amines, alkoxides, and azide ions. nih.gov This approach provides a straightforward route to C4-functionalized pyrazolo[3,4-b]pyridine derivatives. nih.gov

The regioselectivity of nucleophilic attack at the C2 and C4 positions of the pyridine ring is a well-established principle. stackexchange.comstudy.comechemi.comyoutube.com The stability of the anionic intermediate, with the negative charge delocalized onto the electronegative nitrogen atom, favors substitution at these positions over the C3 position. stackexchange.comechemi.com

Table 1: Examples of Nucleophilic Aromatic Substitution at the C4-Position

Starting MaterialNucleophileProductReference
4-Chloro-1H-pyrazolo[3,4-b]pyridineAzide4-Azido-1H-pyrazolo[3,4-b]pyridine nih.gov
4-Chloro-1H-pyrazolo[3,4-b]pyridineAmmonia4-Amino-1H-pyrazolo[3,4-b]pyridine nih.gov
4-Chloro-1H-pyrazolo[3,4-b]pyridineMethoxide4-Methoxy-1H-pyrazolo[3,4-b]pyridine nih.gov

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a high degree of control and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has been effectively employed for the synthesis of diarylpyrazolo[3,4-b]pyridines. nih.gov

This methodology often involves the sequential arylation of a dihalo-pyrazolo[3,4-b]pyridine derivative. By carefully controlling the reaction conditions, chemoselective coupling can be achieved. For instance, the C3 position can be selectively arylated over the C6 position, allowing for the stepwise introduction of different aryl or heteroaryl groups. nih.gov A typical catalytic system for the Suzuki-Miyaura coupling in this context consists of a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like dppf, in the presence of a base. nih.gov

The ability to perform these sequential arylations in a one-pot manner significantly enhances the efficiency of synthesizing diverse libraries of diarylpyrazolo[3,4-b]pyridine derivatives. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridine SubstrateBoronic AcidCatalyst SystemProductYieldReference
6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂/dppf, Cs₂CO₃3,6-Diphenyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine72% (one-pot) nih.gov
6-Chloro-3-(2,4-difluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine3-Methoxyphenylboronic acidPd(OAc)₂/dppf, Cs₂CO₃3-(2,4-Difluorophenyl)-6-(3-methoxyphenyl)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine48% nih.gov

While the provided search results focus on Suzuki coupling, other cross-coupling reactions like Sonogashira (alkynylation) and Heck (alkenylation) are, in principle, applicable to halo-substituted pyrazolo[3,4-b]pyridines, further expanding the synthetic possibilities.

Derivatization via Activated Methylene Compounds

The reaction of 5-aminopyrazole precursors with various activated methylene compounds is a versatile and widely used method for the construction of the pyrazolo[3,4-b]pyridine core. acs.org This approach typically involves a condensation reaction followed by cyclization to form the fused pyridine ring.

A variety of activated methylene compounds can be employed, including 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and malononitrile derivatives. nih.govmdpi.comnih.gov The choice of the activated methylene compound determines the substitution pattern on the newly formed pyridine ring.

For instance, the reaction of a 5-aminopyrazole with a 1,3-diketone leads to the formation of a 4,6-disubstituted pyrazolo[3,4-b]pyridine. nih.gov Similarly, α,β-unsaturated ketones react with 5-aminopyrazoles, often in the presence of a catalyst like ZrCl₄, to yield trisubstituted pyrazolo[3,4-b]pyridines. mdpi.com

Table 3: Synthesis of Pyrazolo[3,4-b]pyridines using Activated Methylene Compounds

5-Aminopyrazole DerivativeActivated Methylene CompoundCatalyst/ConditionsProductReference
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated ketoneZrCl₄, 95 °C6-Methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine derivative mdpi.com
5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrileBenzoylacetone-Pyrazolo[3,4-b]pyridine derivative nih.gov
5-Amino-1-aryl-3-methylpyrazolesAminomethylene malondialdehydesp-Toluenesulfonic acid5-(3,3-Dimethyl-3H-indol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine researchgate.net

Formation of Polyheterocyclic Ring Systems Based on the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold can serve as a building block for the synthesis of more complex, polyheterocyclic ring systems. This is typically achieved by introducing reactive functional groups onto the pyrazolo[3,4-b]pyridine core, which can then undergo further cyclization reactions.

For example, a pyrazolo[3,4-b]pyridine derivative bearing a cyano group can be refluxed in formic acid to yield a pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine. nih.gov In another instance, a hydrazino-substituted pyrazolo[3,4-d]pyrimidine, derived from a pyrazolo[3,4-b]pyridine precursor, can be treated with methyl anthranilate to furnish a tetraheterocyclic compound. nih.gov

These strategies demonstrate the utility of the pyrazolo[3,4-b]pyridine core as a versatile platform for the construction of diverse and complex heterocyclic architectures with potential applications in various fields of chemistry.

Table 4: Examples of Polyheterocyclic Ring System Formation

Starting Pyrazolo[3,4-b]pyridine DerivativeReagent/ConditionResulting Polyheterocyclic SystemReference
Pyrazolo[3,4-b]pyridine with a cyano groupFormic acid, refluxPyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine nih.gov
Hydrazino-substituted pyrazolo[3,4-d]pyrimidine (from pyrazolo[3,4-b]pyridine)Methyl anthranilateTetraheterocyclic compound nih.gov

Chemical Reactivity and Reaction Mechanisms of 1,6 Dimethyl 1h Pyrazolo 3,4 B Pyridine

Electrophilic Transformations

The 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is susceptible to electrophilic substitution reactions. The electron-donating nature of the methyl groups and the inherent reactivity of the fused ring system direct incoming electrophiles to specific positions. Research on related pyrazolo[3,4-b]pyridine derivatives provides insight into these transformations.

Common electrophilic reactions include halogenation and nitration. For instance, studies on 1-benzyl-1H-pyrazolo[3,4-b]pyridine have shown that bromination or chlorination results in substitution at the 3-position of the heterocyclic core. researchgate.net N-iodosuccinimide (NIS) has been effectively used for the iodination of the pyrazolo[3,4-b]pyridine ring, highlighting a viable method for introducing iodine. nih.gov Nitration has also been observed, though in some cases, substitution can occur on substituents, such as a 1-benzyl group, if they are more activated. researchgate.net

The C-3 position is a primary site for electrophilic attack, influenced by the electronic properties of the pyrazole (B372694) ring. The table below summarizes key electrophilic substitution reactions observed on the pyrazolo[3,4-b]pyridine core.

Reaction Reagent(s) Position of Substitution Reference
ChlorinationCl₂C-3 researchgate.net
BrominationBr₂C-3 researchgate.net
IodinationN-Iodosuccinimide (NIS)C-3 nih.gov
NitrationNitrating agentsVaries (ring or substituent) researchgate.net

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Nucleophilic Reactivity, Including Substitution Patterns

The pyrazolo[3,4-b]pyridine system can participate in reactions both as a nucleophile and as a substrate for nucleophilic substitution, particularly when functionalized with good leaving groups. The pyridine (B92270) portion of the scaffold is inherently electron-deficient and can be activated towards nucleophilic attack.

A common strategy for functionalization involves nucleophilic substitution of a chloro group at the C-4 position. The Gould-Jacobs reaction, for example, is frequently used to synthesize 4-chloro-1H-pyrazolo[3,4-b]pyridines, which serve as versatile intermediates. nih.govmdpi.com These chloro-derivatives can then undergo subsequent nucleophilic displacement reactions. Similarly, nucleophilic hydrazinodechlorination has been reported, where a hydrazine (B178648) component displaces a chlorine atom, often as a key step in building the pyrazole ring onto a pyridine precursor. cdnsciencepub.com

The aminopyrazole precursor to the ring system is itself a potent dinucleophile, with the exocyclic amino group and the C-4 carbon of the pyrazole ring being the reactive sites in cyclization reactions. nih.gov In the case of this compound, the presence of a chloro group, typically at the C-4 position, would render it susceptible to substitution by various nucleophiles.

The substitution patterns are highly dependent on the reaction conditions and the nature of the substituents already present on the ring. nih.gov

Oxidative and Reductive Pathways

Oxidation and reduction reactions are crucial for both the synthesis and functionalization of the this compound core.

Many synthetic routes leading to the pyrazolo[3,4-b]pyridine scaffold conclude with a spontaneous oxidation step. nih.gov This typically occurs during the final cyclization phase, where a dihydropyridine (B1217469) intermediate is aromatized to the more stable pyridine ring. This oxidation is often presumed to be facilitated by atmospheric oxygen, particularly when reactions are refluxed in the presence of air. nih.gov Another possibility, a disproportionation event, is considered less likely as it would yield a mixture of oxidized and reduced products, which is not typically observed. nih.gov N-oxidation of the pyridine nitrogen (N-7) can also be achieved using reagents like peroxyacids, leading to the corresponding N-oxide, which can be a precursor for further functionalization. researchgate.net

Reduction reactions are generally focused on substituents attached to the ring system. For example, a 2-chloro-3-cyanopyridine, a precursor for the pyrazolo[3,4-b]pyridine ring, can be reduced to 2-chloro-3-formylpyridine using Raney nickel and formic acid. cdnsciencepub.com Direct reduction of the aromatic pyrazolopyridine core is less common but could potentially be achieved under forcing conditions, which would likely lead to a mixture of partially or fully saturated products.

Transformation Typical Conditions/Reagents Description Reference
AromatizationAir, RefluxOxidation of a dihydropyridine intermediate to the final pyridine ring during synthesis. nih.gov
N-OxidationPeroxyacid (e.g., AcO₂H)Forms the N-7 oxide of the pyridine ring. researchgate.net
Functional Group ReductionRaney Ni, Formic AcidReduction of a cyano group on a precursor pyridine ring to a formyl group. cdnsciencepub.com

This table is interactive. Click on the headers to sort.

Mechanistic Elucidation of Key Reactions Involving the Pyrazolo[3,4-b]pyridine Moiety

The formation and reactivity of the pyrazolo[3,4-b]pyridine core are governed by well-established mechanistic principles of heterocyclic chemistry.

The most common strategy for synthesizing the pyrazolo[3,4-b]pyridine scaffold involves building a pyridine ring onto a pre-existing pyrazole. nih.gov This typically uses a 5-aminopyrazole derivative as a key starting material.

Reaction with 1,3-Dicarbonyl Compounds: This is a classic method where a 5-aminopyrazole reacts with a 1,3-dicarbonyl compound. The reaction proceeds via a condensation mechanism. There is no definitive consensus on whether the initial attack is from the exocyclic amino group or the nucleophilic C-4 of the pyrazole. However, the reaction culminates in the formation of the six-membered pyridine ring followed by dehydration. If the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Gould-Jacobs Reaction: This pathway involves the reaction of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The proposed mechanism starts with the nucleophilic attack of the pyrazole's amino group on the enol ether, eliminating ethanol (B145695). A subsequent intramolecular cyclization with an attack on an ester group, followed by another ethanol elimination and reaction with POCl₃, typically yields a 4-chloro-1H-pyrazolo[3,4-b]pyridine. nih.govmdpi.com

Reaction with α,β-Unsaturated Ketones: In this mechanism, the 5-aminopyrazole undergoes a Michael addition to the unsaturated ketone. The more nucleophilic C-4 of the pyrazole is believed to attack the β-carbon of the unsaturated system. This is followed by an attack of the amino group on the carbonyl carbon and subsequent dehydration and spontaneous oxidation to form the aromatic pyridine ring. nih.gov

Cascade 6-endo-dig Cyclization: A more modern approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes. The mechanism is proposed to start with the condensation of the amine and aldehyde. The resulting intermediate then undergoes a silver-catalyzed 6-endo-dig cyclization onto the alkyne, followed by demetallation to afford the pyrazolo[3,4-b]pyridine product with high regioselectivity. nih.gov

The two methyl groups in this compound have a pronounced influence on the molecule's stability and reactivity.

N-1 Methyl Group: The methyl group at the N-1 position has a critical thermodynamic consequence: it resolves the tautomeric ambiguity found in N-unsubstituted pyrazoles. In the absence of an N-1 substituent, a tautomeric equilibrium exists between the 1H- and 2H-isomers. Computational studies show the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol), but the presence of the N-1 methyl group locks the molecule into the 1H configuration, simplifying its reactivity and ensuring reactions proceed from a single, well-defined isomer. nih.gov This pre-organization can lower the entropic penalty for certain reactions.

C-6 Methyl Group: The methyl group at the C-6 position is on the pyridine ring. As an electron-donating group (via hyperconjugation and induction), it influences both kinetics and regioselectivity.

Kinetics: It increases the electron density of the pyridine ring, making the scaffold more reactive towards electrophiles compared to its unsubstituted counterpart. Conversely, it deactivates the ring towards nucleophilic aromatic substitution.

Thermodynamics & Regioselectivity: The C-6 methyl group helps to stabilize adjacent carbocation intermediates formed during electrophilic attack (e.g., at C-5 or C-7, though C-7 is part of the pyrazole). In cyclization reactions using unsymmetrical ketones, the electronic nature of substituents like the methyl group plays a key role in directing which regioisomer is thermodynamically favored. For instance, in the synthesis of 4,6-disubstituted pyrazolopyridines, the use of a 1-methyl pyrazole starting material is very common when a methyl group is also desired at the C-6 position. mdpi.com

The combined electronic effects of both methyl groups make the this compound ring system a more nucleophilic and defined substrate for further chemical transformations.

Substituent Position Influence on Reactivity and Structure Reference
MethylN-1Fixes the structure as the 1H-tautomer, preventing tautomerism and simplifying reaction pathways. nih.gov
MethylC-6Electron-donating group; activates the pyridine ring for electrophilic substitution and deactivates it for nucleophilic substitution. Influences regioselectivity. mdpi.com

This table is interactive. Click on the headers to sort.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete covalent framework of the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of protons in a molecule. For derivatives of this compound, the ¹H NMR spectra exhibit characteristic signals for the methyl groups and the aromatic protons on the fused ring system.

The protons of the two methyl groups at positions 1 and 6 typically appear as distinct singlets in the upfield region of the spectrum. The chemical shifts of the protons on the pyridine (B92270) and pyrazole (B372694) rings are observed further downfield, a region typical for aromatic protons. For instance, in related 1H-pyrazolo[3,4-b]pyridine structures, protons on the pyridine ring (H-4, H-5) and the pyrazole ring (H-3) show characteristic chemical shifts and coupling patterns that are invaluable for structural assignment. researchgate.net The exact positions of these signals are influenced by the nature and position of other substituents on the heterocyclic core.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives Note: Data is compiled from various derivatives to show typical chemical shift ranges. The solvent can influence the exact values.

Proton Typical Chemical Shift Range (ppm) Multiplicity
1-CH₃ 2.5 - 4.0 s
6-CH₃ 2.0 - 3.0 s
3-H 7.8 - 8.5 s
4-H 7.0 - 8.6 d, m
5-H 7.0 - 8.0 d, m

s = singlet, d = doublet, m = multiplet. Data sourced from studies on various pyrazolo[3,4-b]pyridine derivatives. researchgate.netsemanticscholar.orgnih.govd-nb.info

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and providing insight into their electronic environment (e.g., aliphatic, aromatic, carbonyl).

For the this compound core, signals for the two methyl carbons appear in the upfield aliphatic region. The carbons of the fused pyrazolopyridine ring system resonate in the downfield aromatic region. The chemical shifts of these carbons are sensitive to substituent effects, which aids in confirming the regiochemistry of substitutions. researchgate.net For example, the presence of an electron-withdrawing group can cause a downfield shift of the attached carbon and adjacent carbons.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives Note: Data is compiled from various derivatives to show typical chemical shift ranges. The solvent can influence the exact values.

Carbon Typical Chemical Shift Range (ppm)
1-CH₃ 30 - 40
6-CH₃ 15 - 25
C3 130 - 145
C3a (bridgehead) 115 - 125
C4 100 - 120
C5 120 - 140
C6 145 - 160

Data sourced from studies on various pyrazolo[3,4-b]pyridine derivatives. nih.govd-nb.info

While 1D NMR spectra identify the presence of protons and carbons, 2D NMR techniques are essential for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu A COSY spectrum would show correlations between adjacent protons on the pyridine ring, helping to establish their sequence. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum. sdsu.edu For example, it would directly link the 1-CH₃ proton signal to the 1-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is crucial for connecting molecular fragments that are not directly bonded via protons, such as linking a methyl group to its point of attachment on the heterocyclic ring or connecting different parts of the fused ring system through quaternary carbons. nih.gov These long-range correlations provide the final pieces of the puzzle for complete structural elucidation. semanticscholar.orgnih.gov

When the this compound core is functionalized with phosphorus-containing groups, such as phosphoramidates, Phosphorus-31 NMR (³¹P NMR) becomes a vital analytical tool. semanticscholar.org The ³¹P nucleus is NMR-active and provides a specific window into the chemical environment of the phosphorus atom.

For phosphoramidate (B1195095) derivatives of 1H-pyrazolo[3,4-b]pyridine, the ³¹P NMR spectra typically show a single resonance. The chemical shift of this signal is characteristic of the phosphoramidate functional group and generally appears in the range of 7.0 to 8.0 ppm. semanticscholar.orgresearchgate.net This specific chemical shift confirms the successful incorporation of the phosphoramidate moiety onto the pyrazolopyridine scaffold.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending). It is a rapid and effective method for identifying the functional groups present in a molecule.

For derivatives of this compound, the IR spectrum will show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused aromatic rings appear in the 1600-1450 cm⁻¹ region. For phosphoramidate derivatives, additional strong absorption bands are observed that confirm the presence of the phosphorus-containing group.

Table 3: Characteristic IR Absorption Frequencies for Functionalized 1H-Pyrazolo[3,4-b]pyridine Derivatives

Functional Group Vibrational Mode Typical Frequency (cm⁻¹)
N-H (amine/amide) Stretch 3450 - 3200
C-H (aromatic) Stretch 3100 - 3000
C-H (aliphatic) Stretch 3000 - 2850
C=O (carbonyl) Stretch 1680 - 1660
C=N / C=C (aromatic) Stretch 1650 - 1450
P=O (phosphoramidate) Stretch 1270 - 1260

Data sourced from studies on various pyrazolo[3,4-b]pyridine derivatives. nih.govd-nb.infosemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition of a compound. semanticscholar.org

For this compound, HRMS would be used to confirm its molecular formula (C₈H₉N₃) by matching the experimentally measured exact mass with the calculated theoretical mass. nih.gov In studies of its derivatives, HRMS is routinely used to verify the successful synthesis of the target compounds by confirming their expected molecular formulas. semanticscholar.orgnih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The molecule is ionized and breaks apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure, revealing the stability of different parts of the molecule and the nature of the bonds between them. Common fragmentation pathways include the loss of small, stable molecules or radicals.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds by providing a highly accurate mass measurement of the parent ion. For the 1H-pyrazolo[3,4-b]pyridine scaffold, HRMS (ESI) is routinely used to validate structures. While specific data for the parent this compound is not detailed in the reviewed literature, analysis of closely related, more complex derivatives demonstrates the utility of this technique. The structure of these derivatives is confirmed by comparing the calculated exact mass with the experimentally found mass. mdpi.comresearchgate.net

For instance, studies on various 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines report precise mass measurements that corroborate their proposed structures. mdpi.com The close agreement between the calculated and found mass values, typically within a few parts per million (ppm), provides strong evidence for the correct elemental formula. mdpi.com This technique was also employed to confirm the structure of newly synthesized 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. researchgate.net

Table 1: HRMS (ESI) Data for Representative 1H-Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
N-(4-fluorophenyl)-1-(3-fluorophenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine C₂₃H₂₄FN₄O 391.1929 391.1930
N-(4-fluorophenyl)-1-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine C₂₅H₂₈FN₆O 447.2303 447.2300

Data sourced from a study on related trisubstituted pyrazolopyridines. mdpi.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the fragmentation pathways of a molecule, which helps in its structural identification. The mass spectra of compounds containing the pyrazolo[3,4-b]pyridine core exhibit characteristic fragmentation patterns. asianpubs.orgresearchgate.net

Generally, the fragmentation process for related, more complex pyrazolo-fused naphthyridine systems is initiated by the loss of stable small molecules. researchgate.net A common initial fragmentation step involves the elimination of a carbon monoxide (CO) molecule (m/z 28). asianpubs.orgresearchgate.net This is often followed by the successive loss of hydrogen cyanide (HCN) molecules (m/z 27), leading to the formation of stable fragments. asianpubs.orgresearchgate.net In some cases, the loss of a proton is also observed. asianpubs.org This systematic breakdown of the molecule under electron ionization provides a fingerprint that is characteristic of the heterocyclic ring system. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Molecules with conjugated systems, such as the 1H-pyrazolo[3,4-b]pyridine ring, absorb light in the UV-Vis region. While detailed studies on the electronic transitions of the parent this compound are not extensively documented, its derivatives are known to absorb in the UV range. For example, the purity of various synthesized 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines is often confirmed using HPLC with UV detection at 254 nm, indicating significant absorbance at this wavelength. mdpi.com This absorption is characteristic of the π → π* transitions within the aromatic heterocyclic scaffold.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique has been applied to derivatives of this compound to unambiguously confirm their molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

In a study of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a compound containing the core this compound structure, X-ray diffraction analysis revealed key structural features. nih.gov The analysis showed that the fused pyrazole and pyridine rings are nearly, but not perfectly, planar, subtending a small dihedral angle between them. nih.gov This technique also confirms the geometry and orientation of various substituents attached to the heterocyclic core. nih.gov The structure of other related compounds, such as 1H-pyrazolo[3,4-b]pyridine phosphoramidates, has also been definitively solved by X-ray diffraction. researchgate.net

Table 2: Selected Dihedral Angles for a this compound Derivative

Planes Dihedral Angle (°)
Pyrazole Ring and Pyridine Ring 3.81 (9)
Benzene Ring and Pyrazole Ring 35.08 (10)

Data from ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. These interactions are crucial for understanding the physical properties of the solid material.

For derivatives of this compound, the crystal packing is stabilized by a network of weak intermolecular interactions. In the crystal structure of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, weak C—H⋯O hydrogen bonds are observed, which connect adjacent molecules. nih.gov Similarly, the crystal structure of a related phosphoramidate derivative showed a network of intermolecular interactions involving the phosphoramidate groups. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,6 Dimethyl 1h Pyrazolo 3,4 B Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a detailed description of electron distribution and molecular energies. These methods are broadly categorized into ab initio, density functional theory, and semi-empirical methods, each with a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a prevalent method for studying pyrazolo[3,4-b]pyridine systems due to its favorable balance of accuracy and computational efficiency. acs.org DFT calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. acs.orgnih.gov For the broader class of 1H-pyrazolo[3,4-b]pyridines, DFT calculations have been instrumental in confirming that the 1H-isomers, where a substituent is on the N1 position of the pyrazole (B372694) ring, are the most stable tautomeric forms. mdpi.com This is because this configuration allows for aromatic character across both the pyridine (B92270) and pyrazole rings. mdpi.com

In studies of related substituted pyrazolo[3,4-b]pyridine derivatives, DFT calculations, often using the B3LYP functional with a 6-31G** or similar basis set, are employed to investigate molecular structure and electronic parameters. nih.gov These theoretical investigations help in understanding the fundamental electronic nature and reactivity of the heterocyclic core.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a faster, albeit less precise, alternative to DFT. wikipedia.org These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to streamline calculations. wikipedia.org The AM1 method, developed by Michael Dewar and colleagues, improves upon earlier models by modifying the treatment of core-core repulsion, making it a useful tool for preliminary analysis of large molecules. wikipedia.org

MethodAbbreviationKey PrincipleCommon Application for Pyrazolo[3,4-b]pyridines
Density Functional TheoryDFTCalculates electronic structure based on electron density rather than the full wavefunction.Geometry optimization, electronic properties (HOMO/LUMO), MEP mapping, vibrational analysis. acs.orgnih.gov
Austin Model 1AM1A semi-empirical method that uses parameters from experimental data to simplify calculations. wikipedia.orgRapid conformational analysis and determination of minimal energy structures for large, related molecules.

Electronic Structure Analysis

The analysis of a molecule's electronic structure reveals critical information about its reactivity, stability, and intermolecular interactions. Key tools for this analysis include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and chemically reactive. nih.gov

For various heterocyclic systems, including pyrazole derivatives, FMO analysis is a standard component of computational studies. derpharmachemica.com In a DFT study on a pyrazolo[3,4-b]pyridine derivative, the calculated HOMO-LUMO energy gap was found to be 0.17 eV, indicating a molecule with significant potential for charge transfer. acs.org The distribution of these orbitals shows where the molecule is most likely to participate in electrophilic or nucleophilic attacks. Typically, for donor-acceptor systems, the HOMO is localized on the electron-rich (donor) portion of the molecule, and the LUMO is on the electron-deficient (acceptor) portion.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map uses a color scale to indicate different potential values:

Red: Regions of high negative potential, typically associated with lone pairs of heteroatoms (like nitrogen or oxygen), indicating sites susceptible to electrophilic attack.

Blue: Regions of high positive potential, often around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential, usually found on nonpolar parts of the molecule like carbon backbones.

MEP analysis has been used to identify reactive sites in a variety of pyrazole-containing compounds. For the pyrazolo[3,4-b]pyridine nucleus, the nitrogen atoms of the pyridine and pyrazole rings would be expected to show negative electrostatic potential, making them key sites for hydrogen bonding and other intermolecular interactions.

Analysis TypeDescriptionInformation Gained
FMO AnalysisExamines the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals.Predicts chemical reactivity and kinetic stability. The HOMO-LUMO energy gap indicates the molecule's polarizability. nih.gov
MEP MappingVisualizes the electrostatic potential on the molecule's surface using a color code.Identifies electron-rich (negative, red) and electron-poor (positive, blue) regions, predicting sites for electrophilic and nucleophilic interactions. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis aims to determine the most stable three-dimensional arrangement of a molecule's atoms. For fused heterocyclic systems like 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a key question is the planarity of the ring system.

X-ray crystallography studies on substituted derivatives of 1H-pyrazolo[3,4-b]pyridine show that the fused pyrazole and pyridine rings are nearly, but not perfectly, planar. In one complex derivative, a dihedral angle of 3.81° was observed between the mean planes of the two fused rings. The substituents attached to this core, such as phenyl or alkyl groups, will adopt specific conformations that minimize steric hindrance. For this compound, the methyl groups are small and would not be expected to cause significant distortion of the core bicyclic structure. Theoretical calculations, often initiated with methods like AM1 and refined with DFT, are essential for exploring the potential energy surface and identifying the most stable conformers.

Tautomeric Preference and Energy Calculations for Pyrazolo[3,4-b]pyridine Isomers

Furthermore, the presence of hydroxyl substituents at positions C4 or C6 introduces the possibility of keto-enol tautomerism, often resulting in the corresponding pyridone forms (4-oxo or 6-oxo derivatives) being the more stable tautomers. nih.gov

Theoretical calculations are crucial for determining the relative stability of these tautomers. Early computational work by Alkorta and Elguero utilized the AM1 method to investigate the tautomeric preference of the parent, unsubstituted pyrazolo[3,4-b]pyridine. Their calculations demonstrated a significant energy difference between the two forms.

The results clearly indicated that the 1H-tautomer is considerably more stable than the 2H-tautomer. nih.gov This preference is substantial, with the 1H-isomer being favored by nearly 9 kcal/mol. nih.gov This energy difference suggests that, at equilibrium, the 1H-pyrazolo[3,4-b]pyridine form will be the overwhelmingly predominant species. While these calculations were performed on the parent scaffold, the fundamental preference for the 1H-tautomer provides a critical baseline for understanding substituted derivatives like this compound. For this specific compound, the presence of a methyl group at the N1 position locks the structure into the 1H form, preventing this type of tautomerism.

Table 1: Calculated Relative Stability of Unsubstituted Pyrazolo[3,4-b]pyridine Tautomers

Tautomer Calculation Method Relative Energy (kJ/mol) Relative Energy (kcal/mol) Stability
1H-Pyrazolo[3,4-b]pyridine AM1 0.00 0.00 More Stable
2H-Pyrazolo[3,4-b]pyridine AM1 +37.03 +8.85 Less Stable

Data sourced from Alkorta and Elguero's calculations as cited in a 2022 review. nih.gov

In Silico Predictions of Chemical Potential and Reactivity Descriptors

In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of molecules. By analyzing the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—a variety of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions.

For the pyrazolo[3,4-b]pyridine class of compounds, DFT calculations have been employed to determine these key electronic parameters. acs.org The energy gap between the HOMO and LUMO (ΔE) is a primary indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org From the HOMO and LUMO energies, several important reactivity descriptors can be derived.

Key Reactivity Descriptors:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S or δ): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors are invaluable in rational drug design and synthetic chemistry, allowing for the prediction of how a molecule like this compound might interact with biological targets or other reagents. For instance, a study on bioactive pyrazolo[3,4-b]pyridine derivatives utilized these descriptors to understand their chemical behavior. acs.org While specific values for this compound are not detailed in the available literature, the established methodology allows for their routine calculation.

Table 2: Global Reactivity Descriptors from FMO Analysis

Descriptor Symbol Significance
HOMO-LUMO Gap ΔE Indicates chemical reactivity and stability.
Electronegativity χ Measures electron-attracting power.
Global Hardness η Describes resistance to electronic change.
Global Softness S or δ Measures the ease of electronic polarization.
Electrophilicity Index ω Quantifies electron-accepting capability.

Based on methodologies described for pyrazolo[3,4-b]pyridine derivatives. acs.org

Applications of 1,6 Dimethyl 1h Pyrazolo 3,4 B Pyridine in Materials Science

Exploration as Building Blocks for Advanced Organic Materials

The 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine structure represents a key example of the pyrazolo[3,4-b]pyridine scaffold, which is extensively used as a building block in the synthesis of more complex functional molecules. d-nb.infonih.gov The synthetic accessibility of this heterocyclic system allows for various substitutions on the pyrazole (B372694) and pyridine (B92270) rings, leading to a wide range of derivatives with tailored properties. nih.gov

Researchers have successfully synthesized numerous derivatives from this core structure, including compounds with antimicrobial, antioxidant, and kinase-inhibiting activities. d-nb.infonih.govnih.gov For instance, derivatives such as N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide have been developed and shown to have growth-stimulating effects on crops. d-nb.info The availability of various functionalized pyrazolo[3,4-b]pyridines, such as those with amino or carboxylic acid groups, underscores their role as versatile synthons for constructing larger, advanced organic materials. amadischem.comsigmaaldrich.com The fundamental structure is often modified to create compounds for diverse applications, ranging from pharmaceuticals to agriculture. d-nb.infonih.gov

Potential in Organic Electronics

The fused nitrogen-rich heterocyclic system of pyrazolo[3,4-b]pyridine is inherently electron-deficient, a characteristic that is highly valuable in the field of organic electronics. While direct studies on this compound for electronic applications are not widely documented, the properties of closely related analogues are very telling. For example, derivatives of the analogous 1H-pyrazolo[3,4-b]quinoline system have been successfully utilized as luminophores in Organic Light Emitting Diodes (OLEDs). mdpi.com

The incorporation of nitrogen atoms into π-conjugated systems, as seen in the pyrazolo[3,4-b]pyridine core, is a known strategy for tuning the band-gap of materials. mdpi.com This allows for the rational design of small-molecule semiconductors. The electronic properties can be further fine-tuned through chemical modification, suggesting that this compound could serve as a foundational component for hole-transport or emissive materials in electronic devices. The ability of the pyrazolo[3,4-b]pyridine scaffold to participate in intra-molecular charge transfer (ICT) processes further enhances its potential for use in electronic and optoelectronic applications. acs.org

Photophysical Properties and Their Exploitation (e.g., Fluorescent Probes, Optical Materials)

Derivatives of the pyrazolo[3,4-b]pyridine core are well-regarded for their significant photophysical properties, particularly their fluorescence. mdpi.comacs.org This has led to their exploration as fluorescent probes for detecting metal cations and as active components in optical materials. acs.orgnih.gov The fluorescence in these compounds often arises from a Twisted Intramolecular Charge Transfer (TICT) mechanism, which can be sensitive to the molecule's environment, making them effective sensors. acs.org

Many compounds based on this scaffold are characterized by strong light emission in both solution and solid states, a highly desirable trait for optical materials. acs.org For example, certain bis-pyrazolo[3,4-b]pyridines exhibit strong blue light emission. acs.org Furthermore, the fluorescence of these molecules can be modulated by the presence of specific metal ions, forming the basis of "turn-off" or "turn-on" fluorescent sensors. acs.orgacs.org A derivative of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, for instance, functions as a fluorescent sensor for zinc ions, showing a significant enhancement in emission upon complexation. mdpi.com

The absorption and emission properties of pyrazolo[3,4-b]pyridine derivatives can vary significantly based on their specific substitution patterns and the solvent environment. Generally, these compounds absorb light in the ultraviolet (UV) to the near-visible range and emit in the visible spectrum.

For example, a study on a 1,7-dipyridinyl-substituted bis-pyrazolopyridine derivative (6b) in ethanol (B145695) showed a UV absorption maximum around 250 nm and emitted strong blue light. acs.org Another related pyrazoloquinoline derivative (PQPc) in acetonitrile (B52724) absorbs in two main regions, with a long-wavelength band maximum at approximately 390 nm, and its fluorescence emission maximum is observed around 460-480 nm. mdpi.com The table below summarizes the photophysical data for selected pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinoline derivatives, illustrating the typical characteristics of this class of compounds.

Table 1: Absorption and Emission Data for Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundSolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)
3,5-Dimethyl-4-phenyl-1,7-di(pyridin-2-yl)-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridine (6b) acs.orgEthanol250Blue Emission
1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative (PQPc) mdpi.comAcetonitrile~390~460-480

This table is interactive. Click on the headers to sort the data.

The Stokes shift, which is the difference between the maximum wavelengths of absorption and emission, is a critical parameter for fluorescent materials, particularly in applications like fluorescent probes and OLEDs where minimizing self-absorption is important. Pyrazolo[3,4-b]pyridine derivatives often exhibit significant Stokes shifts. mdpi.comrsc.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is another key characteristic. For pyrazolo[3,4-b]quinoline derivatives, quantum yields have been shown to be highly dependent on solvent polarity and can be dramatically influenced by complexation with metal ions. mdpi.com For the PQPc derivative, the quantum yield was reported to be 0.75% in acetonitrile, but this value increased thirteen-fold to 9.92% upon the addition of zinc ions, demonstrating its potential as a chemosensor. mdpi.com In contrast, the quantum yield decreased in more polar solvents, a behavior attributed to the photoinduced electron transfer (PET) mechanism being active. mdpi.com

Table 2: Quantum Yield Data for a Pyrazolo[3,4-b]quinoline Derivative (PQPc)

CompoundSolventConditionQuantum Yield (ΦF) (%)
1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative (PQPc) mdpi.comAcetonitrileFree sensor0.75
1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative (PQPc) mdpi.comAcetonitrileIn presence of Zn2+ ions9.92
1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative (PQPc) mdpi.comn-hexaneFree sensor12.87

This table is interactive. Click on the headers to sort the data.

Catalytic Roles and Ligand Design with Pyrazolo 3,4 B Pyridine Scaffolds

Pyrazolo[3,4-b]pyridine Derivatives as Ligands in Transition Metal Catalysis

Pyrazolo[3,4-b]pyridine derivatives are increasingly being recognized for their potential as versatile ligands in transition metal catalysis. The presence of multiple nitrogen atoms in the pyrazolo[3,4-b]pyridine scaffold allows for various coordination modes with metal centers, influencing the catalytic activity and selectivity of the resulting complexes. Research has demonstrated the utility of the broader class of pyrazolopyridine ligands in facilitating a range of catalytic reactions. elsevierpure.com

These ligands have been successfully employed in several types of transition-metal-catalyzed reactions, including:

Cross-coupling reactions: The pyrazolopyridine framework can be tailored to modulate the electronic properties of the metal catalyst, enhancing its efficiency in forming carbon-carbon and carbon-heteroatom bonds. elsevierpure.com

Cycloaddition reactions: The specific stereoelectronic environment provided by these ligands can influence the outcome of cycloaddition processes. acs.org

Photocatalytic reactions: The aromatic nature of the pyrazolo[3,4-b]pyridine system can be exploited in the design of photosensitizers and photocatalysts. elsevierpure.com

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves catalytic methods, such as copper-catalyzed cyclization or multicomponent reactions promoted by various catalysts. researchgate.netresearchgate.net For instance, the synthesis of certain pyrazolo[3,4-b]pyridines has been achieved through a formal [3+3] cycloaddition catalyzed by copper(II) acetylacetonate. acs.org Another approach involves a one-pot, three-component reaction using nanocatalysts to produce 4-aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]-pyridine-5-carbonitrile derivatives in high yields. researchgate.net The development of such synthetic routes is crucial for accessing a diverse range of pyrazolo[3,4-b]pyridine-based ligands for catalytic applications.

Table 1: Examples of Catalytic Systems for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
CatalystReaction TypeKey FeatureReference
Copper(II) acetylacetonate[3+3] CycloadditionMild reaction conditions with high yields. acs.org
Fe3O4@MIL-101(Cr)-N(CH2PO3)2Condensation ReactionNanomagnetic catalyst, high yields under solvent-free conditions. researchgate.netnih.gov
ZrCl4CyclizationCatalytic presence in the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones. mdpi.com
p-Toluenesulfonic acidFour-Component BicyclizationUsed in multicomponent reactions to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. researchgate.net

Design Principles for Pyrazolo[3,4-b]pyridine-Based Catalysts

The design of effective catalysts based on the pyrazolo[3,4-b]pyridine scaffold hinges on several key principles that leverage the inherent structural and electronic properties of this heterocyclic system. The tunability of the pyrazolo[3,4-b]pyridine core allows for the rational design of ligands with specific catalytic functions.

Key Design Considerations:

Substitution Pattern: The introduction of various substituents at different positions of the pyrazolo[3,4-b]pyridine ring system is a primary strategy for fine-tuning the catalyst's properties. For instance, electron-donating or electron-withdrawing groups can modulate the electron density at the coordinating nitrogen atoms, thereby influencing the stability and reactivity of the metal complex. The substitution pattern can also introduce steric bulk, which can be crucial for controlling selectivity. nih.gov

Chiral Modifications: For asymmetric catalysis, the incorporation of chiral elements is essential. This can be achieved by introducing chiral substituents on the pyrazolo[3,4-b]pyridine ring or by creating a chiral environment around the metal center through the ligand's conformation.

Computational methods, such as molecular docking and density functional theory (DFT) calculations, are increasingly being used to guide the design of pyrazolo[3,4-b]pyridine-based catalysts. acs.orgnih.gov These tools can provide insights into the binding modes of the ligands with metal centers and help predict the stability and reactivity of the catalytic species. nih.gov

Asymmetric Catalysis Potential

The development of chiral pyrazolo[3,4-b]pyridine derivatives holds significant promise for applications in asymmetric catalysis. The rigid, fused-ring structure of the pyrazolo[3,4-b]pyridine scaffold provides a robust platform for the construction of a well-defined chiral environment around a catalytic center.

A notable advancement in this area is the use of N-heterocyclic carbene (NHC) catalysis for the asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones. rsc.orgbohrium.com In these reactions, a chiral NHC catalyst orchestrates the enantioselective [3+3] annulation of enals with pyrazol-5-amines, leading to the formation of the pyrazolo[3,4-b]pyridin-6-one core with high yields and excellent enantioselectivities. rsc.orgbohrium.comrsc.org This demonstrates that the pyrazolo[3,4-b]pyridine framework can be effectively integrated into asymmetric catalytic cycles.

The potential for asymmetric catalysis is not limited to organocatalysis. Chiral pyrazolo[3,4-b]pyridine derivatives can be designed as ligands for transition metals, where the chirality of the ligand is transferred to the products of the catalyzed reaction. The ability to systematically modify the pyrazolo[3,4-b]pyridine scaffold allows for the fine-tuning of the steric and electronic properties of the ligand, which is crucial for achieving high levels of enantioselectivity in metal-catalyzed asymmetric transformations. elsevierpure.com

Table 2: Research Findings in Asymmetric Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Catalytic MethodReactantsProductKey OutcomeReference
N-Heterocyclic Carbene (NHC) CatalysisEnals and Pyrazol-5-aminesChiral Pyrazolo[3,4-b]pyridin-6-onesExcellent yields and high enantioselectivities. rsc.orgbohrium.com
Asymmetric Friedel-Craft-type Alkylation/Cyclization5-Aminopyrazoles and α,β-unsaturated 2-acyl imidazolesPyrazolo[3,4-b]pyridine analoguesHigh yields (81-98%) and high enantioselectivity (85-99%). bohrium.com

Structure Property Relationships Spr in 1,6 Dimethyl 1h Pyrazolo 3,4 B Pyridine Systems

Correlating Structural Modifications with Chemical Reactivity Profiles

The reactivity of the 1H-pyrazolo[3,4-b]pyridine core is highly dependent on the substituents present on the ring system. nih.gov The two methyl groups in 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine, one on the pyrazole (B372694) nitrogen (N1) and one on the pyridine (B92270) ring (C6), significantly influence its chemical behavior compared to the unsubstituted parent compound.

The synthesis and subsequent reactions of pyrazolo[3,4-b]pyridines are often guided by the electrophilicity of various positions on the rings. For instance, in reactions like the Gould-Jacobs reaction, which is a common method for synthesizing 4-chloro-1H-pyrazolo[3,4-b]pyridines, the nature of the substituents on the initial pyrazole reagent dictates the final product. nih.gov When using nonsymmetrical reagents, such as certain 1,3-dicarbonyl compounds in condensation reactions with 5-aminopyrazoles, the formation of regioisomers is possible. The ratio of these isomers is determined by the relative electrophilicity of the two carbonyl groups. nih.gov

Furthermore, studies on related pyrazolopyrimidine systems demonstrate the principle of regioselective substitution. In the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which has two reactive chloro- a toms, reaction with methylamine (B109427) selectively substitutes the chlorine at the 4-position of the pyrimidine (B1678525) ring, leaving the chloromethyl group intact. mdpi.comresearchgate.net This high selectivity highlights how the electronic environment of one part of the fused ring system can make it significantly more reactive to nucleophilic attack than another. mdpi.com

Impact of Substitution Patterns on Electronic and Steric Properties

The electronic and steric properties of the this compound system are directly influenced by its substitution pattern. The two methyl groups of the title compound exert specific effects:

C6-methyl group: Located on the pyridine ring, this group provides steric bulk and also contributes electron density to the pyridine ring via hyperconjugation.

Studies on a broad range of 1H-pyrazolo[3,4-b]pyridines show that the choice of substituent has profound effects. For example, the introduction of a 2,6-difluorophenyl group was found to be critical for potent inhibitory activity in a series of cyclin-dependent kinase inhibitors based on this scaffold. nih.gov The strong electron-withdrawing nature of the fluorine atoms significantly alters the electronic distribution within the molecule, facilitating key hydrogen bonding interactions with target proteins. nih.gov In the broader class of pyrazolopyridines, the interplay between steric and electronic effects of different substituents has been shown to impact optical properties. researchgate.net

The most common substituents found on 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines are methyl groups and hydrogen atoms, indicating their utility and synthetic accessibility. nih.gov

Table 1: Common Substituents at Position C3 in 4,6-Disubstituted 1H-Pyrazolo[3,4-b]pyridines

SubstituentPrevalence
Methyl Group66.06%
Hydrogen Atom23.69%
Data sourced from a review of substituent patterns in 1H-pyrazolo[3,4-b]pyridines. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies for Non-Biological Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models are a valuable alternative to experimental measurements. nih.gov The core principle of QSPR involves creating a mathematical model that correlates structural or property-based descriptors of a molecule with a specific physical property. nih.gov

The process typically involves:

Defining a set of molecules with known experimental values for a property of interest.

Calculating a large number of molecular descriptors for each molecule, which can include constitutional, topological, geometric, and electronic parameters.

Using statistical methods, such as multiple linear regression or machine learning algorithms like deep belief networks, to build a model that relates the descriptors to the property. nih.gov

Validating the model using internal and external test sets to ensure its predictive power.

While powerful, classical QSPR methods can face challenges such as the "dimensionality paradox," where reducing the number of descriptors can lead to mathematical dependencies. nih.gov Quantum-QSPR (QQSPR) approaches have been proposed to resolve this by using density functions as infinite dimensional descriptors, aiming to create models with a degree of causality that are independent of the descriptor dimension. nih.gov

Specific QSPR models for predicting the non-biological physicochemical properties of this compound were not detailed in the surveyed literature. However, these methodologies could be applied to predict properties such as boiling point, solubility, or partition coefficients for this compound and its derivatives.

Molecular Orbital Characteristics and Their Influence on Compound Properties

The properties of this compound are fundamentally governed by its electronic structure, which can be described by molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. These frontier orbitals dictate the molecule's behavior in chemical reactions and its optical and electronic properties.

According to Perturbational Molecular Orbital (PMO) theory, a chemical reaction can be understood in terms of the interactions between the molecular orbitals of the reacting species. wayne.edu

The HOMO is associated with the ability to donate electrons, making it the primary site for electrophilic attack.

The LUMO is associated with the ability to accept electrons, making it the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO influences the molecule's stability and its UV-Vis absorption spectrum. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths. Studies on related pyrazolo[4,3-b]pyridine derivatives have determined optical band gaps from absorption spectra, which are directly related to the electronic transitions between orbitals. researchgate.netresearchgate.net For instance, thin films of two different pyrazolo[4,3-b]pyridine derivatives were found to have optical band gaps of 2.72 eV and 2.83 eV. researchgate.net Another related compound showed an indirect band transition with an energy gap of 2.57 eV. researchgate.net These values, while not for the exact title compound, illustrate how the molecular orbital structure of the pyrazolopyridine core influences its optical properties.

Future Research Directions and Perspectives in 1,6 Dimethyl 1h Pyrazolo 3,4 B Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research should prioritize the development of environmentally benign and efficient methods for constructing the 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine core and its derivatives. Current approaches for the broader class of pyrazolo[3,4-b]pyridines often rely on multi-step procedures or harsh reaction conditions. mdpi.com A key avenue for future work is the adoption of green chemistry principles.

Key areas for exploration include:

Catalyst-Free Reactions: Exploring protocols that utilize visible light as a clean energy source to promote the synthesis of pyrazole-based scaffolds could eliminate the need for metal catalysts. acs.org

Benign Solvents: The use of water as a solvent for multicomponent reactions to form the pyrazolo[3,4-b]pyridine ring has been demonstrated for analogous systems and should be adapted. nih.gov

Hybrid Technologies: A combined microwave-flow hybrid approach has been shown to be effective for synthesizing related pyrazolo[3,4-b]pyridine derivatives and could be a powerful tool for the title compound. mdpi.com

Synthetic StrategyPotential AdvantageRelevant Precursors
Multicomponent Reaction in WaterReduced environmental impact, operational simplicity5-Amino-1-methylpyrazole, acetylacetone, aldehydes
Microwave-Flow Hybrid SynthesisHigh yield, rapid reaction times, scalabilityAlkoxymethylene derivatives and 5-amino-1-methylpyrazole
PhotocatalysisCatalyst-free, sustainable energy sourceSubstituted aldehydes and pyrazolinones

Mechanistic Studies of Unexplored Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. For the pyrazolo[3,4-b]pyridine family, there is still debate on the mechanistic details of classical syntheses, such as the initial nucleophilic attack in condensations involving non-symmetrical dicarbonyl compounds. mdpi.comnih.gov

Future mechanistic investigations for this compound should focus on:

Regioselectivity: Elucidating the factors that control regioselectivity when introducing additional substituents. For instance, in reactions with unsymmetrical reagents, determining whether the amino group or a carbon atom of the pyrazole (B372694) ring initiates the reaction is fundamental. mdpi.comnih.gov Using reactants like 1,1,1-trifluoropentane-2,4-dione, where the carbonyl groups have distinct electrophilicity, could provide clear insights. mdpi.com

Reaction Pathways: Studying the reaction pathways of key synthetic strategies like the Gould-Jacobs reaction to understand intermediate species and transition states. mdpi.comnih.gov

Rearrangements: Investigating potential novel rearrangements under thermal or acidic conditions that could lead to unexpected and potentially useful isomeric scaffolds. researchgate.net

Advanced Functionalization Strategies for Tailored Properties

To fully exploit the potential of this compound, developing a toolbox of advanced functionalization techniques is essential. This will allow for the precise tuning of its physicochemical and biological properties. Research has shown that substituents at various positions on the pyrazolo[3,4-b]pyridine core are critical for activity as kinase inhibitors. nih.govnih.gov

Future work should target:

Late-Stage Functionalization: Developing C-H activation and functionalization methods to directly introduce new groups onto the pyridine (B92270) or pyrazole rings of the pre-formed scaffold. This avoids de novo synthesis for each new derivative.

Combinatorial Libraries: Implementing strategies for the rapid generation of diverse libraries. One promising approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, which allows for diversification at multiple positions on the core structure. biorxiv.org

Cross-Coupling Reactions: Expanding the use of modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, on halogenated derivatives of this compound to introduce a wide array of aryl, heteroaryl, and amino substituents. scilit.com

Integration with Emerging Chemical Technologies

The integration of emerging technologies can overcome many limitations of traditional batch chemistry, such as safety concerns, scalability, and reaction control. For pyrazolo[3,4-b]pyridine synthesis, flow chemistry offers significant advantages.

Future research should focus on:

Flow Chemistry: Developing continuous-flow processes for the synthesis and functionalization of this compound. Flow reactors allow for precise control over temperature, pressure, and reaction time, which can improve yields and selectivity. mdpi.com It has been demonstrated that slight changes in flow conditions can even direct the reaction to different products, such as promoting decarboxylation. mdpi.com

Automated Synthesis: Combining flow chemistry with automated platforms for reaction optimization and library synthesis. This would accelerate the discovery of new derivatives with desired properties.

Electrosynthesis and Photocatalysis: Exploring the use of electrochemistry and photocatalysis within flow setups to access novel reaction pathways that are difficult to achieve with traditional thermal methods.

Computational Design of New Pyrazolo[3,4-b]pyridine-Based Materials

In silico methods are indispensable tools for modern chemical research, enabling the prediction of molecular properties and guiding experimental work. For the pyrazolo[3,4-b]pyridine scaffold, computational studies have been instrumental in designing potent kinase inhibitors by modeling interactions with target proteins. nih.govnih.gov

Future computational efforts should include:

Pharmacophore Modeling and Docking: Using molecular docking and pharmacophore modeling to design novel derivatives of this compound targeting specific biological macromolecules, such as kinases (e.g., TRKA, DYRK1A) or viral proteins. nih.govnih.gov

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like properties. nih.gov

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other quantum chemical methods to understand the electronic structure, reactivity, and spectral properties of the title compound and its derivatives. acs.org This can aid in predicting reaction outcomes and interpreting experimental data.

Computational MethodApplication for this compoundResearch Finding Example
Molecular DockingDesign of enzyme inhibitors (e.g., for kinases)Identification of key hydrogen bonds and hydrophobic interactions with target residues. nih.govnih.gov
MD SimulationsAssessing the stability of ligand-protein complexesConfirmation of stable binding of pyrazolo[3,4-b]pyridine derivatives in the active site of TRKA. nih.gov
QSARPredicting biological activity from chemical structureDevelopment of models that correlate molecular descriptors with antiviral properties. nih.gov
ADMET PredictionPrioritizing compounds with good drug-like profilesScreening virtual libraries to flag compounds with potential toxicity issues like hepatotoxicity. nih.gov

Synergistic Approaches Combining Synthesis, Characterization, and Computational Studies

The most rapid and impactful advances will come from a holistic approach that tightly integrates synthesis, advanced characterization, and computational modeling. Many successful studies on pyrazolo[3,4-b]pyridines already combine these elements to develop new bioactive compounds. biorxiv.orgnih.govacs.org

A future-forward synergistic research program for this compound would involve:

Design: Using computational methods to design a virtual library of derivatives with predicted high activity or desired material properties. nih.gov

Synthesis: Synthesizing the most promising candidates using efficient, sustainable, and potentially automated methods like flow chemistry. mdpi.com

Characterization & Screening: Unambiguously confirming the structures of new compounds using advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) and performing high-throughput screening for biological activity or material performance. biorxiv.orgacs.org

Iterative Refinement: Feeding the experimental results back into the computational models to refine their predictive power and guide the design of the next generation of compounds. This iterative cycle accelerates the discovery process.

By pursuing these interconnected research avenues, the scientific community can fully map the chemical space around this compound, paving the way for the development of novel therapeutics, functional materials, and a deeper fundamental understanding of heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives?

  • Methodology :

  • Multicomponent reactions : 1,6-Dimethyl derivatives can be synthesized via one-pot multicomponent reactions using environmentally benign catalysts like meglumine. For example, 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives were synthesized in high yields under green conditions .
  • Condensation reactions : Intermediate 4-chloro-1H-pyrazolo[3,4-b]pyridine can react with anilines or amines under Pd-mediated cross-coupling conditions to introduce substituents at the 4-position .
  • Transition-metal catalysis : PdCl₂(PPh₃)₂ and CuI systems enable direct γ-C–H arylation of pyrazolo[3,4-b]pyridine cores, achieving regioselectivity (e.g., 77% yield for product 6.2.1a) .

Q. How is structural characterization of pyrazolo[3,4-b]pyridine derivatives performed?

  • Methodology :

  • 1D/2D NMR : Key for assigning substituent positions. For example, ¹H and ¹³C NMR spectra resolve coupling constants and chemical shifts for 4-anilino derivatives .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Used sparingly in advanced studies to confirm stereochemistry and supramolecular interactions .

Q. What are the typical biological activities of 1,6-dimethyl-pyrazolo[3,4-b]pyridines?

  • Findings :

  • Antimicrobial : Derivatives exhibit antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .
  • Antiparasitic : 3'-Diethylaminomethyl-substituted analogs show potent antileishmanial activity (IC₅₀ = 0.12 µM) .
  • Kinase inhibition : FGFR kinase inhibitors with pyrazolo[3,4-b]pyridine scaffolds demonstrate nanomolar potency in cancer models .

Advanced Research Questions

Q. How can transition-metal-catalyzed C–H functionalization improve pyrazolo[3,4-b]pyridine derivatization?

  • Methodology :

  • Pd/Cu systems : Enable regioselective γ-C–H arylation (e.g., with aryl halides) under mild conditions, avoiding pre-functionalized substrates .
  • Rh(III) catalysis : Asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles yields enantioselective pyrazolo[3,4-b]pyridines (85–99% ee) .

Q. What computational tools are used to predict the bioactivity of pyrazolo[3,4-b]pyridines?

  • Methodology :

  • QSAR modeling : Hydrophobic (log P) and steric (Sterimol L, B₂) parameters correlate with antileishmanial activity. For example, log P > 3 enhances membrane permeability .
  • Molecular dynamics (MD) : Simulates ligand-receptor interactions (e.g., TLR7/8 inhibitors) to optimize binding affinities .
  • Quantum studies : DFT calculations predict nonlinear optical (NLO) properties and thermodynamic stability of novel derivatives .

Q. How do structural modifications impact physicochemical and pharmacokinetic properties?

  • Key findings :

  • Hydrophobicity : 4-Anilino substituents with electron-withdrawing groups (e.g., –NO₂) improve log P and bioavailability .
  • Steric effects : Bulky groups at the 3-position reduce metabolic clearance but may hinder target engagement .
  • Solubility : Introduction of polar groups (e.g., –OH, –NH₂) enhances aqueous solubility but may reduce CNS penetration .

Q. What advanced spectroscopic techniques resolve complex pyrazolo[3,4-b]pyridine conformations?

  • Methodology :

  • 2D NMR (COSY, HETCOR) : Assigns proton-carbon correlations in crowded spectra (e.g., spirocyclic derivatives) .
  • Variable-temperature NMR : Identifies dynamic processes like ring inversion in tetrahydroisoquinoline-fused analogs .
  • Solid-state NMR : Probes crystallinity and polymorphic forms in drug formulations .

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